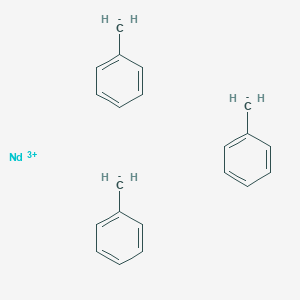
Neodymium tris(phenylmethanide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neodymium tris(phenylmethanide) is an organometallic compound that features neodymium, a rare-earth element, coordinated with three phenylmethanide ligands. This compound is part of a broader class of neodymium organometallic complexes known for their unique properties and applications in various fields such as catalysis, luminescence, and magnetic materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: Neodymium tris(phenylmethanide) can be synthesized through the reaction of neodymium chloride (NdCl₃) with phenylmethanide ligands in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically involves the following steps:
- Dissolution of neodymium chloride in THF.
- Addition of phenylmethanide ligands to the solution.
- Stirring the mixture under an inert atmosphere (e.g., nitrogen or argon) at a controlled temperature.
- Isolation and purification of the resulting neodymium tris(phenylmethanide) complex .
Industrial Production Methods: This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: Neodymium tris(phenylmethanide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form neodymium oxides.
Substitution: Phenylmethanide ligands can be substituted with other ligands under appropriate conditions.
Coordination: The compound can coordinate with other molecules to form complexes.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents.
Substitution: Various ligands such as halides or phosphines.
Coordination: Solvents like THF and coordinating agents.
Major Products:
Oxidation: Neodymium oxides.
Substitution: Neodymium complexes with different ligands.
Coordination: Multinuclear neodymium complexes.
Scientific Research Applications
Neodymium tris(phenylmethanide) has several scientific research applications, including:
Luminescence: The compound exhibits luminescent properties, making it useful in the development of light-emitting materials.
Magnetic Materials: Neodymium-based compounds are known for their magnetic properties, which are exploited in the design of advanced magnetic materials.
Biological Applications: Research is ongoing to explore the potential biological applications of neodymium complexes, including their use in medical imaging and as therapeutic agents.
Mechanism of Action
The mechanism of action of neodymium tris(phenylmethanide) involves its ability to coordinate with other molecules and catalyze specific reactions. The phenylmethanide ligands provide a stable environment for the neodymium ion, allowing it to interact with substrates and facilitate chemical transformations. The compound’s catalytic activity is attributed to the electronic properties of the neodymium ion and the steric effects of the ligands .
Comparison with Similar Compounds
Neodymium tris(amidinate): Similar in structure but with amidinate ligands instead of phenylmethanide.
Neodymium tris(organophosphate): Contains organophosphate ligands and is used in polymerization and other catalytic processes.
Uniqueness: Neodymium tris(phenylmethanide) is unique due to its specific ligand environment, which imparts distinct electronic and steric properties. These properties influence its reactivity and make it suitable for specialized applications in catalysis and materials science .
Properties
CAS No. |
82470-70-0 |
|---|---|
Molecular Formula |
C21H21Nd |
Molecular Weight |
417.6 g/mol |
InChI |
InChI=1S/3C7H7.Nd/c3*1-7-5-3-2-4-6-7;/h3*2-6H,1H2;/q3*-1;+3 |
InChI Key |
FLRUYWYMDFONGO-UHFFFAOYSA-N |
Canonical SMILES |
[CH2-]C1=CC=CC=C1.[CH2-]C1=CC=CC=C1.[CH2-]C1=CC=CC=C1.[Nd+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















